Dimethyldioxirane

Übersicht

Beschreibung

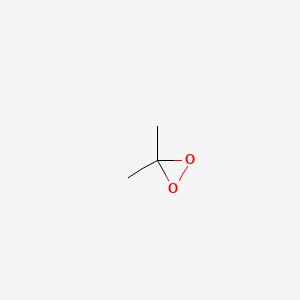

Dimethyldioxirane is an organic compound with the molecular formula (CH₃)₂CO₂. It is a dioxirane derived from acetone and is known for its powerful oxidizing properties. This compound is typically used in organic synthesis due to its ability to selectively oxidize various functional groups .

Vorbereitungsmethoden

Dimethyldioxirane is not commercially available due to its instability. It is usually prepared as a dilute solution (approximately 0.1 M) by treating acetone with potassium peroxymonosulfate, commonly known as Oxone. The preparation involves mixing acetone with water and sodium bicarbonate, followed by the addition of Oxone. The reaction mixture is then distilled to obtain a pale yellow solution of this compound .

Synthetic Route:

- Mix acetone, water, and sodium bicarbonate in a flask.

- Chill the mixture in an ice bath.

- Add Oxone in portions while stirring.

- Distill the reaction mixture to obtain this compound solution.

Industrial Production Methods: Currently, there are no industrial production methods for this compound due to its instability and the inefficiency of its preparation process .

Analyse Chemischer Reaktionen

Epoxidation

DMDO is well known for its ability to perform epoxidations, where it adds an oxygen atom to an alkene to create an epoxide . The reaction mechanism likely involves a concerted oxygen transfer via a spiro transition state . During oxygen transfer, the oxirane plane is perpendicular to and bisects the alkene pi system . The alkene's configuration is retained in the product, which rules out the possibility of long-lived radical intermediates .

Diastereoselective epoxidation can be achieved using alkene starting materials with diastereotopic faces . For instance, when racemic 3-isopropylcyclohexene undergoes DMDO oxidation, the trans-epoxide, resulting from attack on the less hindered face of the double bond, is the major product .

In substrates containing multiple double bonds, the more electron-rich double bond is preferentially epoxidized .

Oxidation of Other Functional Groups

Besides epoxidation, DMDO can oxidize a variety of other functional groups :

-

Amines: DMDO can oxidize primary amines to nitro compounds .

-

C-H bonds: In certain instances, DMDO can oxidize unactivated C-H bonds, such as those found in tertiary carbons .

-

Nitro compounds: DMDO can convert nitro compounds to carbonyl compounds (Nef reaction) .

Specific Reactions and Research Findings

-

Limonene Epoxidation: DMDO can be used in the epoxidation of limonene to produce limonene dioxide, a valuable monomer for synthesizing polymers like polycarbonates and epoxy resins .

-

N,N-dimethylanilines Oxidation: The oxidation of para-substituted N,N-dimethylanilines by DMDO follows an electrophilic pathway . Hammett relationship studies on this reaction yielded a ρ value of approximately -1.00, indicating the electrophilic nature of the reaction .

-

Benzene Oxide/Oxepin Oxidation: DMDO can oxidize benzene oxide/oxepin to (Z,Z)-muconaldehyde with complete diastereoselectivity . DMDO oxidation also provides model systems for the cytochrome P450-dependent metabolism of benzene and the atmospheric photooxidation of benzenoid hydrocarbons .

-

Steric and Substituent Effects: DMDO epoxidations are sensitive to steric and substituent effects . For instance, DMDO shows a higher affinity for reacting with cis-2-butene compared to trans-2-butene, demonstrating its sensitivity to steric influences .

Solvent Effects

Solvent interactions can significantly affect the reactivity and selectivity of DMDO oxidations . The presence of hydrogen bond donors, such as methanol and water, can lower the activation barrier in epoxidations and amine oxidations .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Epoxidation Reactions

DMDO is predominantly used as an oxidant in the epoxidation of alkenes, where it facilitates the conversion of double bonds into epoxides. This reaction is crucial in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. The use of DMDO in epoxidation is favored due to its environmentally friendly profile, as acetone is the only byproduct formed during these reactions .

- Case Study: Terpene Epoxidation

A study demonstrated the successful epoxidation of essential oils from plants like Tagetes lucida and Cymbopogon citratus using DMDO. The resulting epoxides were characterized using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), showcasing potential applications in medicinal chemistry and flavoring industries .

Biological Decontamination

DMDO has shown promise as a biological decontaminant, particularly against bacterial spores and viruses. Research indicates that DMDO generated in situ can achieve significant microbial inactivation within minutes, surpassing traditional disinfectants like bleach and hydrogen peroxide .

- Case Study: Biological Warfare Agent Simulants

In a controlled study, DMDO was effective in inactivating Bacillus atrophaeus spores, demonstrating a 7-log reduction in viability. This efficacy positions DMDO as a potential candidate for noncorrosive and environmentally safe decontamination solutions, particularly in military and healthcare settings .

Polymer Modification

Continuous Flow Generation for Polymer Epoxidation

Recent advancements have led to the development of a continuous flow reactor for on-demand generation of DMDO. This innovation allows for the controlled epoxidation of unsaturated polymers like polybutadiene, enhancing their properties for grafting and compatibilization applications .

- Table: Comparison of DMDO Applications in Polymer Chemistry

| Application Area | Methodology | Key Findings |

|---|---|---|

| Epoxidation of Alkenes | Batch vs Continuous Flow | Higher yields and efficiency in continuous flow |

| Polymer Modification | Low-level Epoxidation | Improved material properties with minimal DMDO |

| Environmental Impact | Byproduct Analysis | Acetone as sole byproduct; eco-friendly process |

Green Chemistry Approaches

The use of DMDO aligns with green chemistry principles, emphasizing sustainability and reduced environmental impact. Its application in microemulsion systems allows for solvent-free reactions, further enhancing its green credentials .

- Case Study: Limonene Epoxidation

A study explored the epoxidation of limonene using DMDO in microemulsions, achieving nearly 100% conversion without organic solvents. This method not only increases efficiency but also significantly reduces waste generation .

Theoretical Investigations

Theoretical studies have provided insights into the mechanisms behind DMDO-mediated reactions. These investigations focus on substituent effects during epoxidation processes, revealing how different functional groups influence reaction kinetics and outcomes .

Wirkmechanismus

Dimethyldioxirane exerts its effects through the transfer of an oxygen atom to the substrate. The mechanism involves the formation of a three-membered ring intermediate, which then transfers the oxygen atom to the target molecule. This process is highly selective and efficient, making this compound a valuable oxidizing agent .

Vergleich Mit ähnlichen Verbindungen

Dimethyldioxirane is unique among dioxiranes due to its high selectivity and mild reaction conditions. Similar compounds include:

Trifluoromethyl-methyldioxirane: Known for its chemoselective oxidations of C-H and Si-H bonds.

Difluorodioxirane: Another dioxirane with similar oxidizing properties.

Uniqueness:

Biologische Aktivität

Dimethyldioxirane (DMDO) is a highly reactive organic compound known for its significant biological activity, particularly in the context of antimicrobial and oxidative reactions. This article explores its various biological activities, including its efficacy as a disinfectant, its role in epoxidation reactions, and its potential applications in synthetic chemistry.

Overview of this compound

This compound is a dioxirane derivative generated in situ through the reaction of acetone with potassium peroxymonosulfate (Oxone). Its structure allows it to function as a powerful oxidizing agent, making it valuable in both biological and synthetic applications.

Antimicrobial Activity

One of the most notable biological activities of DMDO is its effectiveness as a disinfectant. Research has demonstrated that DMDO can inactivate a wide range of microbial entities, including bacterial spores, vegetative bacterial cells, fungal spores, and viruses.

Efficacy Studies

A study published in Applied and Environmental Microbiology reported that DMDO could achieve a 7-log reduction in viable counts of Bacillus atrophaeus spores within 10 minutes . This performance was superior to traditional disinfectants like bleach and hydrogen peroxide.

| Microbial Type | Log Reduction Achieved | Time Required |

|---|---|---|

| Bacillus atrophaeus | 7 | < 10 min |

| Fungal Spores | 7 | < 10 min |

| Vegetative Bacteria | 7 | < 10 min |

| Viruses | 7 | < 10 min |

This effectiveness highlights DMDO's potential as a non-corrosive and environmentally safe alternative for decontamination, particularly in military and healthcare settings.

The mechanism by which DMDO exerts its antimicrobial effects involves the oxidation of cellular components. The compound acts as an electrophile, facilitating the formation of epoxides from alkenes present in microbial membranes. This reaction disrupts membrane integrity and function, leading to cell death.

Epoxidation Reactions

DMDO is also extensively studied for its role in organic synthesis, particularly in the epoxidation of alkenes. The epoxidation process is characterized by the formation of epoxides, which are valuable intermediates in the synthesis of various compounds.

Reaction Studies

Research has shown that DMDO-mediated epoxidation is sensitive to various substituents on alkenes. A theoretical study utilizing density functional theory (DFT) revealed that electron-donating groups lower activation barriers for epoxidation reactions, while electron-withdrawing groups increase them .

| Substituent Type | Effect on Activation Energy |

|---|---|

| Electron-donating | Lowers activation energy |

| Electron-withdrawing | Increases activation energy |

Case Studies

- Bacterial Spore Inactivation : A study focused on the use of DMDO for decontaminating surfaces contaminated with Bacillus anthracis simulants demonstrated its superior efficacy compared to conventional methods .

- Synthetic Applications : In synthetic organic chemistry, DMDO has been employed to convert various alkenes into their corresponding epoxides with high regioselectivity and yield . For example, kinetic studies indicated that DMDO effectively oxidizes cyclic dienes under mild conditions, yielding monoepoxides with minimal side products.

Eigenschaften

IUPAC Name |

3,3-dimethyldioxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(2)4-5-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHWGQQFANVOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224990 | |

| Record name | Dimethyldioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74087-85-7 | |

| Record name | Dimethyldioxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74087-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldioxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074087857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLDIOXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5RAT196DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.